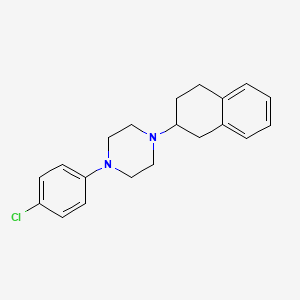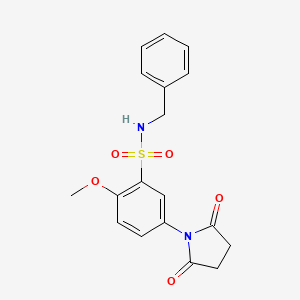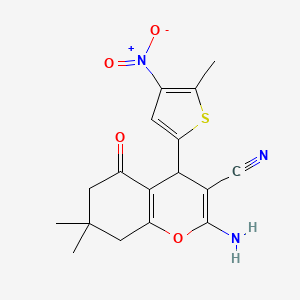
1-(4-chlorophenyl)-4-(1,2,3,4-tetrahydro-2-naphthalenyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-chlorophenyl)-4-(1,2,3,4-tetrahydro-2-naphthalenyl)piperazine, commonly known as TFMPP, is a psychoactive drug that belongs to the piperazine family. It is often used as a recreational drug due to its euphoric and hallucinogenic effects. However, TFMPP has also been studied for its scientific research applications, particularly in the field of neuroscience. In
作用機序
TFMPP acts as a partial agonist at 5-HT1A and 5-HT2A receptors, which are involved in the regulation of mood, cognition, and perception. It also inhibits the reuptake of serotonin, leading to an increase in its levels in the brain. This mechanism of action is similar to that of other psychoactive drugs, such as LSD and psilocybin.
Biochemical and Physiological Effects
TFMPP has been shown to induce a range of biochemical and physiological effects, including changes in heart rate, blood pressure, and body temperature. It also alters the activity of various neurotransmitter systems, including serotonin, dopamine, and glutamate. These effects are responsible for the drug's psychoactive properties, including its euphoric and hallucinogenic effects.
実験室実験の利点と制限
TFMPP has several advantages as a tool for studying the mechanisms of action of other psychoactive drugs. It is relatively easy to synthesize and has a well-characterized mechanism of action. However, its psychoactive effects can make it difficult to use in certain types of experiments, and its potential for abuse raises ethical concerns.
将来の方向性
There are several potential future directions for research on TFMPP. One area of interest is the development of new psychoactive drugs based on its structure, which could have therapeutic applications in the treatment of neurological disorders. Another area of interest is the use of TFMPP as a tool for studying the mechanisms of action of other psychoactive drugs, particularly those that act on the serotonin system. Finally, further research is needed to better understand the long-term effects of TFMPP use and its potential for abuse.
合成法
TFMPP can be synthesized through a multi-step process that involves the reaction of 1-chloro-4-nitrobenzene with 2-naphthalenylmagnesium bromide to form 1-(4-nitrophenyl)-2-naphthol. This compound is then reacted with 1,2,3,4-tetrahydro-2-naphthalenamine to form the desired product, TFMPP.
科学的研究の応用
TFMPP has been studied for its potential therapeutic effects in the treatment of various neurological disorders, including depression, anxiety, and schizophrenia. It has been shown to increase the levels of serotonin, a neurotransmitter that plays a key role in regulating mood and behavior. TFMPP has also been studied for its potential as a tool for studying the mechanisms of action of other psychoactive drugs.
特性
IUPAC Name |
1-(4-chlorophenyl)-4-(1,2,3,4-tetrahydronaphthalen-2-yl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN2/c21-18-6-9-19(10-7-18)22-11-13-23(14-12-22)20-8-5-16-3-1-2-4-17(16)15-20/h1-4,6-7,9-10,20H,5,8,11-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGXGCMIXIGLGBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2CC1N3CCN(CC3)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,6-di-tert-butyl-4-{[cyclohexyl(methyl)amino]methyl}phenol](/img/structure/B4883109.png)
![4-bromo-N-[3-(dibutylamino)-2-quinoxalinyl]benzenesulfonamide](/img/structure/B4883130.png)
![2-[(2-fluorophenoxy)methyl]-N-(3-methoxybenzyl)-1,3-oxazole-4-carboxamide](/img/structure/B4883146.png)
![3-bromo-4-methoxy-N-[4-(2-oxo-2H-chromen-3-yl)phenyl]benzamide](/img/structure/B4883154.png)
![N-(4-fluorophenyl)-2-[(3-methylbenzoyl)amino]benzamide](/img/structure/B4883160.png)
![3-(3-chlorophenyl)-2-ethyl-7-(5-methyl-4H-1,2,4-triazol-3-yl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B4883169.png)

![N-{2-[2-(2-chloro-5-methylphenoxy)ethoxy]ethyl}-1-butanamine oxalate](/img/structure/B4883178.png)
![2-{[5-(2-ethylphenoxy)pentyl]amino}ethanol](/img/structure/B4883182.png)
![1-{4-[(2-iodobenzylidene)amino]phenyl}ethanone](/img/structure/B4883193.png)
![methyl 5-[(dimethylamino)sulfonyl]-2-fluorobenzoate](/img/structure/B4883200.png)

![2-[3-(4-tert-butylbenzyl)-2-imino-2,3-dihydro-1H-benzimidazol-1-yl]-1-(4-nitrophenyl)ethanone hydrobromide](/img/structure/B4883214.png)
![1-(cyclohexylmethyl)-6-oxo-N-[2-(1H-pyrazol-1-yl)ethyl]-3-piperidinecarboxamide](/img/structure/B4883223.png)